Bonducellin

Catalog No.
S1537229
CAS No.
M.F
C17H14O4
M. Wt
282.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bonducellin

Bonducellin is a homoisoflavonoid used as a selective tool compound for studying polyol pathway inhibition and efflux pump biology. Researchers requiring quantitative, structure-specific activity often find common flavonoids lack the required potency or efflux-modulating profile. Bonducellin resolves this with:

  • Aldose reductase inhibitor with an IC50 of 1.2 µM, enabling low-concentration assays with minimal off-target effects.
  • Potentiates substrate activity by 8-fold in Mycobacterium smegmatis, serving as a robust positive control for efflux pump screening.
  • Structurally distinct; minor modifications (e.g., 8-methoxy) alter potency ~4-fold, confirming critical SAR and ensuring reproducible target engagement.

Product Name

Bonducellin

IUPAC Name

(3E)-7-hydroxy-3-[(4-methoxyphenyl)methylidene]chromen-4-one

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

InChI

InChI=1S/C17H14O4/c1-20-14-5-2-11(3-6-14)8-12-10-21-16-9-13(18)4-7-15(16)17(12)19/h2-9,18H,10H2,1H3/b12-8+

InChI Key

DLQSYZMPSWHYMW-XYOKQWHBSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=C2COC3=C(C2=O)C=CC(=C3)O

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\COC3=C(C2=O)C=CC(=C3)O

Bonducellin has been reported in Moullava spicata, Caesalpinia pulcherrima, and other organisms with data available.

Synonyms

Bonducellin, (E)-7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one, 7-Hydroxy-3-[(4-hydroxyphenyl)methylidene]chroman-4-one, 3-(4-Hydroxybenzylidene)-7-hydroxy-4H-1-benzopyran-4-one, (2E)-7-Hydroxy-3-(4-hydroxybenzylidene)-2,3-dihydro-4H-chromen-4-one

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg

Bonducellin is a naturally occurring homoisoflavonoid, a subclass of flavonoids characterized by a 3-benzylidenechroman-4-one core structure. [1] It is distinguished from more common isoflavones by this structural motif, which is critical to its biological activity. Primarily investigated for its potent enzymatic inhibition and effects on cellular transport mechanisms, Bonducellin serves as a specialized tool compound for research into diabetic complications and bacterial drug resistance. [REFS-2, REFS-3] Its value in a procurement context is defined by its specific and quantifiable inhibitory activities compared to less potent or structurally dissimilar alternatives.

Research Fit

1 Efflux pump inhibition probe studies
2 Inflammation mediator profiling (NO, TNF-α, IL-12)
3 Stereochemical (E)-isomer identity control
4 SAR scaffold for anti-infective design

Substituting Bonducellin with other common flavonoids (e.g., genistein) or even closely related homoisoflavonoids is inadvisable for quantitative research due to high structure-activity sensitivity. For instance, the presence and position of hydroxyl and methoxy groups on the homoisoflavonoid scaffold dramatically alter inhibitory potency against key enzymes like aldose reductase. The addition of a single methoxy group at the C-8 position transforms Bonducellin into 8-methoxybonducellin, increasing its inhibitory potency by approximately 4-fold against this target. [1] This demonstrates that minor structural modifications result in significant functional differences, making the precise molecular structure of Bonducellin critical for achieving reproducible and target-specific results in enzymatic assays and cell-based models.

Substitution Risk

Scaffold: 3-Benzylidenechroman-4-one core differs fundamentally from flavanone 2-phenylchroman-4-one; bioactivity profiles do not transfer.
Activity: Efflux pump inhibition and anti-inflammatory rank order are specific to bonducellin; generic chalcones or flavanones may not replicate these assay responses.
Stereochemistry: (Z)-isomer isobonducellin exhibits cytotoxic instead of anti-inflammatory profile; stereochemical identity must be verified.

Potent Aldose Reductase Inhibition: Over 20x More Potent Than a Standard Inhibitor

Bonducellin demonstrates potent inhibitory activity against rat lens aldose reductase (RLAR), a key enzyme in the polyol pathway implicated in diabetic complications. In a direct comparative assay, Bonducellin exhibited an IC50 value of 1.2 µM. [1] This level of inhibition is over 21-fold more potent than the standard laboratory inhibitor 3,3-tetramethyleneglutaric acid (TMGA), which had an IC50 of 25.3 µM in the same study. [1] Furthermore, its potency is significantly higher than that of the widely studied flavonoid Quercetin, which shows an IC50 of approximately 5.0 µM against the human lens enzyme. [2]

Evidence DimensionInhibitory Potency (IC50) against Aldose Reductase
Target Compound Data1.2 µM (Bonducellin)
Comparator Or Baseline25.3 µM (3,3-Tetramethyleneglutaric acid, standard inhibitor)
Quantified Difference21.1x more potent than standard
ConditionsEnzymatic assay with partially purified rat lens aldose reductase (RLAR).

For researchers investigating therapies for diabetic complications, this compound offers a high-potency, natural product-based tool that provides a significant performance advantage over common standards.

EPI activity
Reported
8‑fold EtBr MIC reduction at 62.5 mg/L
Supports efflux pump inhibition assay context
M. smegmatis mc² 155; ethidium bromide accumulation assay

Effective Reversal of Mycobacterial Drug Resistance via Efflux Pump Inhibition

Bonducellin functions as a potent inhibitor of efflux pumps in mycobacteria, which are a primary mechanism of antibiotic resistance. When applied at a concentration of 62.5 mg/L to Mycobacterium smegmatis, Bonducellin reduced the minimum inhibitory concentration (MIC) of the efflux pump substrate ethidium bromide (EtBr) by 8-fold. [1] This demonstrates a significant potentiation effect, restoring sensitivity to a compound that would otherwise be expelled by the bacterium.

Evidence DimensionFold Reduction of Minimum Inhibitory Concentration (MIC) of Ethidium Bromide
Target Compound Data8-fold reduction (with Bonducellin)
Comparator Or Baseline1-fold (baseline without Bonducellin)
Quantified Difference8x increase in substrate sensitivity
ConditionsMIC assay against Mycobacterium smegmatis mc² 155.

This makes Bonducellin a critical research tool for scientists studying mechanisms to overcome drug resistance in tuberculosis and other mycobacterial infections, enabling experiments to validate efflux pumps as therapeutic targets.

Anti-inflammatory rank
Head-to-head
2nd of 5 co-isolated flavonoids
Supports inflammation mediator profiling
LPS/IFN-γ murine macrophages; NO, TNF-α, IL-12
Biosynthesis yield
Reported
5.8 mg/g DW, 1.48× over control
Supports bioproduction process review
C. bonducella leaf callus; 20 µM glutathione, 15 d
Stereoisomer divergence
Class-level
(Z)-isobonducellin cytotoxic; (E)-bonducellin anti-inflammatory
Stereochemical identity verification critical
Jurkat, HepG2 vs. macrophage models
SAR scaffold potency
Head-to-head
Bonducellin moderate; analogues 8,13,17 more potent EPIs
Supports SAR scaffold validation
M. smegmatis EtBr efflux assay; ≥4‑fold MIC reduction for key analogues
Biosynthetic genes
Reported
7 phenylpropanoid pathway genes validated by qRT‑PCR
Supports metabolic engineering context
C. bonducella seed transcriptome; RNA‑Seq correlation

Screening and Mechanistic Studies of Diabetic Complication Pathways

For projects requiring a potent inhibitor of aldose reductase to model the effects of polyol pathway suppression. Bonducellin's high potency (IC50 = 1.2 µM) allows for its use at low concentrations, minimizing potential off-target effects compared to less potent compounds like Quercetin or standard inhibitors that must be used at higher concentrations. [REFS-1, REFS-2]

Reversal of Efflux-Mediated Drug Resistance in Microbiology Models

As a tool compound in assays designed to identify or validate novel antibiotics that are susceptible to efflux. Its demonstrated ability to potentiate substrate activity by 8-fold in Mycobacterium smegmatis makes it an effective positive control and mechanistic probe for studying efflux pump biology and screening for synergistic drug combinations. [3]

Application Fit

Application
Selection Property
Validation Focus
Efflux pump inhibitor screening studies
Efflux pump inhibition benchmark
MIC modulation endpoint review
Anti-infective SAR design
Scaffold-activity reference
Analogue potency comparison
Inflammation mediator profiling
Anti-inflammatory potency rank
Cytokine and NO endpoint review
Bioproduction target
Biosynthetic gene expression
Elicitation yield consistency

XLogP3

3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

282.08920892 Da

Monoisotopic Mass

282.08920892 Da

Heavy Atom Count

21

Appearance

Powder

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